1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, also known as m-MTDAPB, is a 'starburst' type triarylamine that functions as a high-performance, amorphous organic semiconductor. It is primarily procured for use as a hole-transporting material (HTM) or hole-injection material in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its key procurement-relevant attributes are its defined glass-transition temperature (Tg), which ensures the formation of stable, uniform amorphous films, and its well-characterized electrochemical properties that facilitate efficient charge transfer from adjacent layers in optoelectronic devices.
Direct substitution of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene with other triarylamines, including structural isomers or the industry-standard spiro-OMeTAD, is often impractical and detrimental to device performance and longevity. Altering the methyl group position from meta (m-MTDAPB) to para, for instance, changes molecular packing and thermal properties, impacting film morphology and stability. More critically, substituting with spiro-OMeTAD introduces a fundamentally different processing requirement: the mandatory use of chemical additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to achieve sufficient conductivity. These additives are a known source of device degradation, whereas m-MTDAPB can be processed as an effective, additive-free HTM, offering a distinct advantage in fabricating intrinsically more stable devices.
The primary procurement driver for m-MTDAPB over the benchmark spiro-OMeTAD is its ability to function as an efficient hole-transport layer *without* chemical dopants. Spiro-OMeTAD requires additives like LiTFSI and tBP, which are hygroscopic, mobile, and a leading cause of thermal and atmospheric degradation in perovskite solar cells. Devices using dopant-free HTMs based on phenyl cores have demonstrated the ability to retain over 85% of their initial efficiency after 60 days in air and over 80% after 600 hours at 60 °C, a significant improvement in intrinsic stability.
| Evidence Dimension | Device Stability (Retention of Initial PCE) |
| Target Compound Data | >80% after 600h at 60°C (as a representative dopant-free phenyl-core HTM) |
| Comparator Or Baseline | Doped Spiro-OMeTAD: Known to cause irreversible degradation and morphological deformation under thermal stress (e.g., 60-85 °C). |
| Quantified Difference | Qualitatively superior long-term thermal and atmospheric stability by eliminating a primary degradation pathway. |
| Conditions | Perovskite solar cell aging tests under ambient air and elevated temperature (60 °C). |
Eliminating dopants simplifies fabrication and removes a key failure mechanism, making this compound the right choice for developing more commercially viable and reliable devices.
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is an amorphous glass-former with a distinct glass transition temperature (Tg). This property is critical for processability, as it prevents the crystallization that can occur in other small molecules, ensuring the formation of uniform, morphologically stable thin films. The reported Tg for m-MTDAPB is approximately 75 °C. This stable amorphous nature helps prevent the formation of grain boundaries that can act as charge traps or recombination centers, leading to more reliable and reproducible device performance.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | ~75 °C |
| Comparator Or Baseline | Spiro-OMeTAD (Tg ≈ 121-125 °C). While Spiro-OMeTAD also has a high Tg, its stability is compromised by dopants which can lower the effective Tg of the film to below 70 °C. |
| Quantified Difference | Maintains a stable amorphous state without performance-degrading additives that can lower the film's effective Tg. |
| Conditions | Differential Scanning Calorimetry (DSC) measurement of neat material. |
A stable, amorphous film is crucial for long-term device stability and reproducibility, avoiding performance degradation caused by film crystallization under operational stress.
The Highest Occupied Molecular Orbital (HOMO) level of a hole-transport material dictates its ability to efficiently extract holes from the active layer (e.g., perovskite). The HOMO level of m-MTDAPB is consistently reported around -5.1 eV. This provides an excellent energetic match with the valence band of typical methylammonium lead iodide (MAPbI3) perovskites (approx. -5.4 eV), minimizing the energy barrier for charge extraction. While the HOMO of doped spiro-OMeTAD is also suitable (approx. -5.22 eV), the ability of m-MTDAPB to provide this alignment without performance-degrading dopants is a key advantage.
| Evidence Dimension | HOMO Energy Level (vs. Vacuum) |
| Target Compound Data | ~ -5.1 eV |
| Comparator Or Baseline | Doped Spiro-OMeTAD: ~ -5.22 eV |
| Quantified Difference | Provides a slightly shallower HOMO level, which can be advantageous for specific perovskite formulations to minimize open-circuit voltage loss. |
| Conditions | Cyclic Voltammetry (CV) or Ultraviolet Photoelectron Spectroscopy (UPS) measurements. |
Optimal energy level alignment is critical for maximizing charge extraction efficiency and minimizing voltage losses, directly contributing to higher device performance.
For research and manufacturing focused on long-term operational stability of PSCs. The compound's ability to form an effective HTL without hygroscopic and mobile dopants directly addresses a primary failure mode in devices using the spiro-OMeTAD standard, making it ideal for stability-focused development.
As a hole-injection or transport layer in OLEDs where device lifetime and resistance to thermal stress are critical. Its defined glass transition temperature ensures the formation of a stable amorphous film that resists crystallization during operation, preventing the formation of defects and maintaining device integrity.
As a benchmark dopant-free HTM in studies designed to isolate and eliminate degradation pathways in organic and hybrid optoelectronics. Its use allows researchers to study the intrinsic stability of the perovskite absorber and other interfaces without the confounding effects of mobile ionic dopants commonly used with spiro-OMeTAD.
Irritant